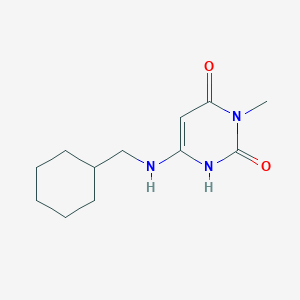

6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(cyclohexylmethylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-15-11(16)7-10(14-12(15)17)13-8-9-5-3-2-4-6-9/h7,9,13H,2-6,8H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZWNCRFOFKHMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-((Cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by the cyclohexylmethylamino group, suggests potential biological activities that merit detailed investigation. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

| Property | Value |

|---|---|

| IUPAC Name | 6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4-dione |

| CAS Number | 2098004-58-9 |

| Molecular Formula | C₁₂H₁₉N₃O₂ |

| Molecular Weight | 237.30 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. For instance, it has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression, suggesting potential therapeutic applications in anti-inflammatory and anticancer treatments .

Anti-inflammatory Activity

Studies have indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. The specific mechanism by which this compound exerts its effects may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. For example, it showed promising results against HeLa and A549 cells with IC50 values indicating effective cytotoxicity at relatively low concentrations .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrimidine derivatives:

| Compound | Activity Type | Notable Findings |

|---|---|---|

| 2-amino-4,6-dihydroxypyrimidine | Anti-inflammatory | Effective in reducing inflammation markers |

| 5-substituted pyrimidine derivatives | Antibacterial/Antiviral | Exhibits a range of pharmacological effects |

The structural features of this compound may confer distinct biological activities compared to these similar compounds due to the presence of the cyclohexylmethylamino group.

In Vitro Studies

Recent research highlighted the compound's efficacy against specific cancer cell lines. In one study, concentrations as low as 10 µM were sufficient to reduce cell viability significantly in HeLa cells . Another study focused on its anti-inflammatory effects demonstrated a reduction in TNF-alpha levels in treated macrophages when exposed to the compound .

Structure-Kinetic Relationship Studies

Investigations into structure-activity relationships have provided insights into optimizing the biological activity of pyrimidine derivatives. Modifications to the cyclohexylmethylamino group have been proposed to enhance potency and selectivity against targeted enzymes involved in disease pathways .

Scientific Research Applications

Synthesis and Production

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with cyclohexylmethylamine in an organic solvent under reflux conditions. Industrial production may utilize continuous flow reactors to enhance yield and purity through optimized reaction conditions and purification techniques like crystallization or chromatography .

Chemistry

6-((cyclohexylmethyl)amino)-3-methylpyrimidine-2,4(1H,3H)-dione serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

This compound is under investigation for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets makes it a candidate for studying biochemical pathways related to various diseases .

Medicine

Research indicates that this compound may possess therapeutic effects including anti-inflammatory and anticancer activities. Its mechanism likely involves inhibition of enzymes associated with inflammation and cancer progression .

Industry

In industrial applications, this compound is utilized in developing new materials with specific properties such as polymers or coatings. Its unique structural features may confer distinct physical or chemical properties advantageous for material science.

Comparison with Similar Compounds

6-Amino-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 21236-97-5)

- Structural Differences: Lacks the cyclohexylmethyl group at position 6, featuring only an amino and methyl group.

- Synthesis : Typically synthesized via alkylation or amination of uracil derivatives .

- Physicochemical Properties : Higher solubility in polar solvents due to reduced steric hindrance and hydrophobicity.

- Biological Activity : Serves as a precursor for antiviral and anticancer agents. The absence of bulky substituents may limit cellular uptake compared to the target compound .

1-(Cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione (Compound 7c)

- Structural Differences: Substitution at N1 (cyclohexylmethyl) and position 5 (iodo) instead of position 6 (amino).

- Synthesis : Prepared via alkylation of 5-iodouracil with cyclohexylmethyl bromide in dimethyl sulfoxide (DMSO) at 80°C (28.1% yield) .

- Biological Activity : Exhibited antibacterial activity against B. catarrhalis, N. mucosa, and S. pyogenes at 0.128 mg/mL. The iodo substituent may contribute to halogen bonding interactions .

- Key Contrast: Positional substitution (N1 vs. C6) and halogen presence significantly alter target engagement compared to the amino-substituted analog.

6-[(3,4-Dimethylphenyl)amino]-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 5739-95-7)

6-(3-Aminopyrrolidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione

- Structural Differences : Substituted with a cyclic pyrrolidine amine at position 6.

- Synthetic Challenges : Requires regioselective amination strategies to avoid N1/N3 dialkylation byproducts .

Mechanistic Insights and Substituent Effects

- Hydrophobicity and Membrane Permeability: The cyclohexylmethyl group in the target compound increases logP (3.5 vs. 1.2 for the amino analog), enhancing lipid bilayer penetration but reducing aqueous solubility.

- Stereoelectronic Effects : Bulky substituents (e.g., cyclohexylmethyl) may sterically hinder interactions with flat binding pockets, whereas planar aromatic groups (e.g., 3,4-dimethylphenyl) favor π-π stacking .

- Antibacterial Activity : Position 5 iodo substitution in 7c introduces halogen bonding, a feature absent in the target compound. This highlights the importance of halogenation in modulating activity .

Preparation Methods

Preparation of 3-Methylpyrimidine-2,4-dione Core

- The 3-methylpyrimidine-2,4-dione (thymine) is commercially available or can be synthesized by methylation of pyrimidine-2,4-dione precursors.

- Methylation is often achieved using diethyl sulfate in alkaline aqueous media (NaOH, 20–50 °C, ~20 h), yielding the methylated pyrimidine with high efficiency (~94% yield).

Halogenation at C-6 Position

- Halogenation (e.g., bromination) at the C-6 position of thymine facilitates subsequent nucleophilic substitution.

- For example, 4-dibromo-5-methylpyrimidine intermediates can be prepared by treating thymine with phosphorus oxybromide and potassium carbonate in acetonitrile at 0 °C to 80 °C over several days, yielding ~96% of the brominated intermediate.

Amination with Cyclohexylmethylamine

- The key step involves nucleophilic substitution of the halogen at C-6 with cyclohexylmethylamine.

- This reaction is typically conducted under inert atmosphere to avoid side reactions, at moderate temperatures (~25–80 °C), often in polar aprotic solvents to facilitate substitution.

- The amination step can be optimized by controlling stoichiometry, temperature, and reaction time to maximize yield and purity.

Purification and Final Processing

- The crude product is purified by standard methods such as recrystallization or chromatography.

- Characterization is performed by NMR, LC-MS, and HPLC to confirm structure and purity.

Representative Synthetic Scheme (Adapted from Analogous Pyrimidine Syntheses)

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methylation of pyrimidine-2,4-dione | NaOH, H2O, 20–50 °C, 20 h, diethyl sulfate added dropwise | 94 | High-yield methylation to form 3-methylpyrimidine-2,4-dione |

| 2 | Bromination at C-6 | Phosphorus oxybromide, K2CO3, CH3CN, 0–80 °C, 3 days | 96 | Formation of 4-dibromo-5-methylpyrimidine intermediate |

| 3 | Amination with cyclohexylmethylamine | Cyclohexylmethylamine, inert atmosphere, polar aprotic solvent, 25–80 °C | Variable (typically 60–85) | Nucleophilic substitution at C-6 |

| 4 | Purification | Recrystallization or chromatography | - | Final product isolation and characterization |

Detailed Research Findings and Notes

- The preparation of pyrimidine-2,4-dione derivatives with amino substituents at C-6 has been extensively studied, often employing halogenated intermediates to facilitate substitution reactions.

- Oxidation and protection/deprotection strategies are sometimes employed to manage sensitive functional groups during synthesis.

- The use of Suzuki coupling and other cross-coupling reactions has been reported for introducing aryl substituents at C-6, which suggests the potential for similar strategies to introduce cyclohexylmethyl groups if suitably functionalized precursors are used.

- Reaction parameters such as solvent choice, temperature, and reaction time critically influence yield and product purity.

- Purity of intermediates and final compounds is confirmed by NMR and mass spectrometry, ensuring the integrity of the synthesized compound.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Yield | Comments |

|---|---|---|---|

| Methylation | NaOH, diethyl sulfate, 20–50 °C, 20 h | ~94% | Efficient methylation step |

| Bromination | POBr3, K2CO3, CH3CN, 0–80 °C, 3 days | ~96% | Enables substitution at C-6 |

| Amination | Cyclohexylmethylamine, inert atmosphere, 25–80 °C | 60–85% (reported range) | Key step for final compound formation |

| Purification | Recrystallization, chromatography | - | Essential for product purity |

Q & A

Q. What synthetic strategies are effective for introducing alkyl/amino substituents to pyrimidine-2,4-dione scaffolds?

Methodological Answer:

- N-Alkylation : Reacting pyrimidine-2,4-dione precursors with alkyl halides (e.g., ethyl iodide, benzyl chlorides) in polar aprotic solvents (DMF, DCM) with a base (K₂CO₃, Et₃N). Yields depend on steric hindrance and electrophile reactivity. For example, alkylation of 6-amino-1-ethylpyrimidine-2,4-dione with ethyl iodide achieved 42% yield .

- Condensation Reactions : Introduce amino groups via Schiff base formation or nucleophilic substitution. For instance, reacting pyrimidine derivatives with amines (e.g., benzylamine) in ethanol under reflux achieved 75–82% yields for similar compounds .

- Key Considerations : Protect reactive sites (e.g., carbonyl groups) and optimize solvent polarity to enhance nucleophilicity.

Q. How is structural confirmation performed for substituted pyrimidine-2,4-diones?

Methodological Answer:

- 1H/13C NMR : Assign peaks based on substituent-induced shifts. For example, cyclohexylmethyl protons appear as multiplet δ 1.0–2.0 ppm, while NH groups resonate at δ 8–10 ppm (broad) .

- LCMS/HPLC : Confirm molecular weight and purity. A compound with MW 265.3 g/mol showed [M+H]+ at 266.1 .

- X-ray Crystallography : Resolve regiochemistry ambiguities. Intermolecular hydrogen bonds (N–H⋯O) in crystal structures validate tautomeric forms .

Q. What analytical techniques distinguish tautomeric forms in solution?

Methodological Answer:

- Variable Temperature NMR : Monitor NH proton shifts to assess keto-enol equilibrium.

- 2D NMR (COSY, NOESY) : Identify through-space correlations between substituents and NH groups .

- IR Spectroscopy : Detect carbonyl stretching frequencies (~1700 cm⁻¹ for diketone vs. ~1650 cm⁻¹ for enol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in N-alkylation?

Methodological Answer:

- Solvent Screening : Use DMF for better solubility of bulky amines (e.g., cyclohexylmethylamine) vs. ethanol for smaller alkyl halides .

- Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems.

- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .

- Example : Alkylation of 6-amino-3-methylpyrimidine-2,4-dione with benzyl chloride in DMF/K₂CO₃ achieved >80% selectivity for N3 over N1 .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computed chemical shifts (DFT/GIAO) .

- Crystallographic Refinement : Analyze hydrogen-bonding networks in X-ray structures to confirm tautomeric states. For example, intermolecular N–H⋯O bonds stabilize the diketone form in crystals .

- Dynamic NMR : Resolve broadened peaks at low temperatures to detect conformational exchange .

Q. What strategies mitigate low yields in multi-step syntheses?

Methodological Answer:

- Intermediate Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (water/ethanol) .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hrs to 2 hrs) for condensation steps .

- Flow Chemistry : Improve mixing and heat transfer for exothermic alkylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.